8-bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide
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Overview
Description
. It is known for its brominated naphthyridine core, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide typically involves the bromination of 1,6-naphthyridine-2-carboxylic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The resulting product is then converted to its hydrobromide salt form through the addition of hydrobromic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and catalysts. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The brominated naphthyridine core allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide can be compared with other brominated naphthyridine derivatives, such as:
8-Bromo-1,6-naphthyridine-2-carboxylic acid: Similar structure but without the hydrobromide salt form.
1,6-Naphthyridine-2-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its brominated structure and the presence of the hydrobromide salt, which can influence its solubility and reactivity .
Properties
CAS No. |
2763755-79-7 |
---|---|
Molecular Formula |
C9H6Br2N2O2 |
Molecular Weight |
334 |
Purity |
95 |
Origin of Product |
United States |
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